2-Hydroxy-5-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid
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Overview
Description
2-Hydroxy-5-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid is a complex organic compound with a molecular formula of C12H10N2O5S2 and a molecular weight of 326.35 g/mol . This compound features a benzoic acid core substituted with a hydroxy group and a thiazole ring, which is known for its diverse biological activities .
Mechanism of Action
Target of Action
The primary targets of the compound “2-Hydroxy-5-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid” are currently unknown. Thiazole compounds, which this compound is a part of, have been known to interact with various biological targets . .
Biochemical Pathways
Thiazole compounds have diverse biological activities and can affect multiple pathways
Pharmacokinetics
The compound has a molecular weight of 326.35 , which is within the range generally favorable for oral bioavailability.
Result of Action
As a thiazole compound, it may have potential analgesic and anti-inflammatory activities
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is not well-understood. Factors such as pH, temperature, and presence of other molecules can potentially affect the compound’s action. The compound has a predicted pKa of 2.97 , suggesting it may be sensitive to changes in pH.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid typically involves the following steps :
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a mercapto compound and an appropriate carbonyl compound.
Acetylation: The thiazole ring is then acetylated using acetic anhydride or acetyl chloride under basic conditions.
Coupling with Benzoic Acid Derivative: The acetylated thiazole is coupled with a benzoic acid derivative through an amide bond formation, typically using coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Disulfide derivatives.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-Hydroxy-5-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzoic acid: Lacks the thiazole ring, making it less biologically active.
5-Aminosalicylic acid: Contains an amino group instead of the thiazole ring, leading to different biological properties.
Thiazole derivatives: Share the thiazole ring but differ in other substituents, affecting their biological activities.
Uniqueness
2-Hydroxy-5-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid is unique due to its combination of a hydroxybenzoic acid core with a thiazole ring, providing a distinct set of chemical and biological properties .
Properties
IUPAC Name |
2-hydroxy-5-[[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetyl]amino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O5S2/c15-7-2-1-5(3-6(7)11(18)19)13-9(16)4-8-10(17)14-12(20)21-8/h1-3,8,15H,4H2,(H,13,16)(H,18,19)(H,14,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHNOJDGYHHRNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CC2C(=O)NC(=S)S2)C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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